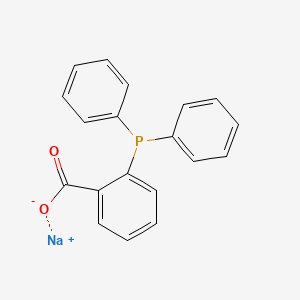
Xanthen-9-one, 4-morpholinomethyl-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthen-9-one, 4-morpholinomethyl-3-nitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 4-morpholinomethyl-3-nitro- typically involves the following steps:
Formation of the xanthone core: This can be achieved through the classical Grover, Shah, and Shah reaction, which involves the reaction of a salicylic acid derivative with a phenol in the presence of zinc chloride and phosphoryl chloride.
Introduction of the morpholinomethyl group: This step involves the reaction of the xanthone core with morpholine and formaldehyde under acidic conditions to form the morpholinomethyl derivative.
Industrial Production Methods
Industrial production of Xanthen-9-one, 4-morpholinomethyl-3-nitro- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
化学反応の分析
Types of Reactions
Xanthen-9-one, 4-morpholinomethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted xanthone derivatives.
科学的研究の応用
Xanthen-9-one, 4-morpholinomethyl-3-nitro- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Xanthen-9-one, 4-morpholinomethyl-3-nitro- involves its interaction with various molecular targets and pathways:
類似化合物との比較
特性
CAS番号 |
43159-94-0 |
|---|---|
分子式 |
C18H16N2O5 |
分子量 |
340.3 g/mol |
IUPAC名 |
4-(morpholin-4-ylmethyl)-3-nitroxanthen-9-one |
InChI |
InChI=1S/C18H16N2O5/c21-17-12-3-1-2-4-16(12)25-18-13(17)5-6-15(20(22)23)14(18)11-19-7-9-24-10-8-19/h1-6H,7-11H2 |
InChIキー |
ATAPOLJRFHTTOT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)










